Chemical synthesis: Due to the presence of a tert-butyldimethylsilyloxy (TBDMS) protecting group, (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate might be an intermediate in the synthesis of more complex molecules containing the furo[3,2-b]pyridin-6-yl core. TBDMS groups are commonly used in organic synthesis as protecting groups for hydroxyl functionalities ScienceDirect.
Medicinal chemistry: The furo[3,2-b]pyridin-6-yl core is present in some bioactive molecules NCBI: . However, there is no evidence to suggest (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate itself has been investigated for medicinal properties.
Furo[3,2-b]pyridine core: This heterocyclic ring system consists of a five-membered furan ring fused to a six-membered pyridine ring. The numbering starts with the oxygen atom in the furan ring (position 2).
(E)-Acrylate ester: An acrylic acid moiety (CH2=CH-COOH) is attached to the pyridine ring at position 6 through an ester linkage with a methyl group (CH3) and a tert-butyldimethylsilyloxymethoxy (t-BuDMSiOCH2) substituent on the second carbon of the acrylate group.
(E) configuration: The double bond (C=C) in the acrylate group has an (E) configuration, meaning the methyl group and the hydrogen atom are on opposite sides of the double bond.
Chemical Reactions Analysis
Hydrolysis: The ester bond in the molecule can be susceptible to hydrolysis under acidic or basic conditions, breaking it down into methacrylic acid and 2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-ol [].
Addition reactions: The double bond in the acrylate group can undergo addition reactions with various nucleophiles, potentially leading to the formation of new carbon-carbon bonds.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.